N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine
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Overview
Description
2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of potassium carbonate at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of the double bond and carbonyl group can lead to more promising compounds.
Substitution: The compound can undergo substitution reactions with various alkyl and benzyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include propargyl bromide, sodium azides, potassium carbonate, and various alkyl and benzyl halides. Reaction conditions typically involve dry acetone, anhydrous potassium carbonate, and temperatures ranging from room temperature to 50°C .
Major Products
Major products formed from these reactions include various coumarin derivatives with different pharmacophoric groups at C-3, C-4, and C-7 positions .
Scientific Research Applications
2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various coumarin derivatives.
Industry: Used in the production of fabric conditioners, perfumes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific receptors and enzymes, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as:
- 7-METHOXY-2-OXO-2H-1-BENZOPYRAN-4-ACETIC ACID
- 7-METHOXYCOUMARIN-4-ACETIC ACID
- (7-METHOXYCOUMARIN-4-YL)ACETIC ACID
Uniqueness
2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID is unique due to its specific substitution pattern and the presence of the acetamido group, which imparts distinct biological activities and chemical properties compared to other coumarin derivatives .
Properties
Molecular Formula |
C17H19NO6 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
(2R)-2-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C17H19NO6/c1-8-11-5-6-13(23-4)9(2)15(11)24-17(22)12(8)7-14(19)18-10(3)16(20)21/h5-6,10H,7H2,1-4H3,(H,18,19)(H,20,21)/t10-/m1/s1 |
InChI Key |
OBXIDNNXFQACNF-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N[C@H](C)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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